molecular formula C7H8O2 B022219 Guaiacol CAS No. 90-05-1

Guaiacol

Cat. No. B022219
CAS RN: 90-05-1
M. Wt: 124.14 g/mol
InChI Key: LHGVFZTZFXWLCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Guaiacol can be synthesized through several methods, involving the methylation of catechol or the demethylation of o-methoxyaniline. One approach includes the synthesis from catechol and dimethyl sulfate, providing a satisfactory yield under carefully controlled reaction conditions (Ji Wei, 2002). Another method employs dimethyl carbonate and catechol at specific ratios and conditions, highlighting the importance of catalysts and temperature in achieving high transformation efficiency (Liu Xi-mei, 2004).

Molecular Structure Analysis

Guaiacol's molecular structure, characterized by a methoxy group (-OCH3) and a hydroxy group (-OH) attached to a benzene ring, plays a crucial role in its chemical behavior and reactivity. This structure is foundational in its synthesis and transformation into various derivatives and related compounds.

Chemical Reactions and Properties

Guaiacol undergoes several chemical reactions, including oxidation, methylation, and demethylation, influenced by its functional groups. It can serve as a precursor to other complex molecules through reactions like O-methylation, producing derivatives used across different industries. The synthesis of guaiacol derivatives through amidomethylation reactions further exemplifies its versatility in chemical synthesis (Nicolas Bensel et al., 2002).

Safety And Hazards

Guaiacol is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a combustible liquid and is harmful if swallowed. It causes skin irritation and serious eye irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

Guaiacol has potential for future applications. For instance, it has been discovered that La(OTf)3 could catalyze the transformation of lignin with guaiacol as the only liquid product . Another study revealed the potentials of antioxidant in inhibiting mycotoxins in F. graminearum . Guaiacol could also be considered as a treatment for adult polyglucosan body disease .

properties

IUPAC Name

2-methoxyphenol
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InChI

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3
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InChI Key

LHGVFZTZFXWLCP-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC=C1O
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Molecular Formula

C7H8O2
Record name O-METHOXYPHENOL
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Related CAS

26247-00-7
Record name Phenol, 2-methoxy-, homopolymer
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DSSTOX Substance ID

DTXSID0023113
Record name 2-Methoxyphenol
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Molecular Weight

124.14 g/mol
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Physical Description

O-methoxyphenol appears as colorless to amber crystals or liquid. Density (of solid) 1.129 g / cm3. Solidifies at 28 °C (82.4 °F), but may remain liquid for a long time even at a much lower temperature. Slightly water soluble. Soluble in aqueous sodium hydroxide. Used medicinally as an expectorant. Used, because of its anti-oxidant properties, as an anti-skinning agent for paints., Other Solid, White or slightly yellow solid or colorless to yellowish liquid; Darkened by light and air; solidifies at 28 deg C (may remain liquid at lower temperatures); [Merck Index] Solid or liquid; mp = 32 deg C; [HSDB] Low melting solid; mp = 28-29 deg C; [MSDSon, Solid, Colourless to amber crystals, powerful, smoke-like, somewhat medicinal odour
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Boiling Point

399 to 403 °F at 760 mmHg (NTP, 1992), 205 °C
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Flash Point

180 °F (NTP, 1992), 180 °F (open cup)
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Solubility

Slightly soluble (NTP, 1992), Soluble in carbon tetrachloride, Miscible with alcohol, chloroform, ether, oils, glacial acetic acid; slightly soluble in petroleum ether; soluble in sodium hydroxide solution, 1 g /o-methoxyphenol/ is soluble in 60-70 mL water, in 1 mL glycerol, In water 18,700 mg/L at 25 °C, 18.7 mg/mL at 15 °C, slightly soluble in water, very soluble (in ethanol)
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Density

1.13 at 70.5 °F (NTP, 1992) - Denser than water; will sink, 1.1287 g/cu cm at 21 °C, 1.129-1.140
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Vapor Density

4.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

5 mmHg at 174 °F (NTP, 1992), 0.1 [mmHg], 0.103 mm Hg 25 °C
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Product Name

Guaiacol

Color/Form

Faintly yellowish, limpid, oily liquid or yellow crystals, White or slightly yellow crystalline mass or colorless to yellowish, very refractive liquid, Hexagonal prisms

CAS RN

90-05-1
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Melting Point

SOLIDIFIES at 82.4 °F (NTP, 1992), 32 °C, 28 °C
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Synthesis routes and methods I

Procedure details

The catalyst stratum was heated and when the temperature of the catalyst stratum reached 280° C., a starting compound mixture gas consisting of catechol and methyl alcohol in a molar mixing ratio of 1:3.44 and evaporated in an evaporator was fed, at a feeding rate of 10.5 g/min, together with nitrogen gas, into the reaction tube for 14 hours, to cause a catalytic dehydration (etherification) reaction of catechol with methyl alcohol and provide monoalkyl ester of catechol, i.e., guaiacol.
Quantity
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Synthesis routes and methods II

Procedure details

When the temperature of the catalyst stratum reached 260° C. in Example 43 and 300° C. in Example 44, a starting compound mixture consisting of catechol and methyl alcohol in a mixing molar ratio of 1:3.44 was evaporated in an evaporator, and the resultant starting compound mixture gas was fed in a feeding rate of 10.5 g/min. together with a nitrogen gas into the reaction tube for 14 hours, to etherify catechol with methyl alcohol and to produce a dihydric phenol compound monoalkylether, i.e., guaiacol. The reaction mixture gas discharged from the reaction tube was cooled to a temperature of 40° C. The resultant liquefied product was collected from the reaction mixture.
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Synthesis routes and methods III

Procedure details

Sodium hydroxide (3.16 g, 79.1 m mole) was dissolved in 60 ml of methanol and the solution was refluxed for 12 hours. To the solution were added 750 mg (4.1 m mole) of 2-bromophenol and 240 mg of anhydrous cuprous chloride. Then the reaction was carried out in the same manner as in Comparison Example 2 for 5 hours while evaporating methanol. After the reaction was completed, 43.7 mg of 2-methoxyphenol was obtained in the same manner as in Comparison Example 2. Yield: 8.6%.
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
240 mg
Type
reactant
Reaction Step Two
Yield
8.6%

Synthesis routes and methods IV

Procedure details

In to a 150 ml round-bottomed double-necked flask containing anisole (0.05 mol, 5.4 g), 50% aq. hydrogen peroxide (0.25 mol, 17.0 g) in acetonitrile (50 ml) was added vanadyl tetraphenoxyphthalocyanine (2.5 mol %, 1.18 g). The reaction was continued with vigorous stirring at 65° C. for 8 h. The reaction mixture was then filtered through a Buckner funnel, passed through a short column of silica gel to remove the catalyst and concentrated under reduced pressure. The resulting residue was analyzed by high resolution GCMSD, EI, quadrapole mass analyzer, EM detector. The conversion of anisole was determined on the basis of the weight of the residue left after evaporation and yields of guaiacol and 4-methoxyphenol were determined by GC. Conversion of anisole was 18%. The yield of the mixture of guaiacol and 4-methoxyphenol was 17.5%.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
vanadyl tetraphenoxyphthalocyanine
Quantity
1.18 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guaiacol
Reactant of Route 2
Guaiacol
Reactant of Route 3
Guaiacol
Reactant of Route 4
Guaiacol
Reactant of Route 5
Guaiacol
Reactant of Route 6
Guaiacol

Citations

For This Compound
85,900
Citations
JR Lawson, MT Klein - Industrial & engineering chemistry …, 1985 - ACS Publications
… from guaiacol to yield catechol, methane, and two guaiacol radicals. The guaiacol radical … radical that can abstract hydrogen from guaiacol, or disproportionate through steps such as …
Number of citations: 181 pubs.acs.org
DR Doerge, RL Divi, MI Churchwell - Analytical biochemistry, 1997 - Elsevier
… has also been proposed that the guaiacol oxidation been determined. In the present study, … radical derived from guaiacol undergoes substitution at the para position of guaiacol. After …
Number of citations: 275 www.sciencedirect.com
I Graça, JM Lopes, MF Ribeiro, FR Ribeiro… - Applied Catalysis B …, 2011 - Elsevier
… guaiacol over pure HY and HZSM-5 zeolites at 450C is presented and compared to gasoil+guaiacol … Guaiacol has a negative influence on both n-heptane and gasoil conversions, …
Number of citations: 94 www.sciencedirect.com
C Liu, Y Zhang, X Huang - Fuel processing technology, 2014 - Elsevier
Five possible pyrolytic pathways of guaiacol were proposed with an emphasis on the reactivity of the methoxy group. Pathway 1 is about the homolysis of Osingle bondCH 3 . Pathways …
Number of citations: 100 www.sciencedirect.com
A Gutierrez, RK Kaila, ML Honkela, R Slioor… - Catalysis today, 2009 - Elsevier
Hydrodeoxygenation (HDO) performed at high temperatures and pressures is one alternative for upgrading of pyrolysis oils from biomass. Studies on zirconia-supported mono- and …
Number of citations: 624 www.sciencedirect.com
M Azadfar, AH Gao, MV Bule, S Chen - International journal of biological …, 2015 - Elsevier
The structure of lignin obtained from the ozone and soaking aqueous ammonia pretreatment of wheat straw has been characterized utilizing chemical analytical methods in order to …
Number of citations: 197 www.sciencedirect.com
GJ DiLeo, ME Neff, PE Savage - Energy & Fuels, 2007 - ACS Publications
… with guaiacol, we learned that guaiacol disappears quickly in … ) as well as that of guaiacol itself. This finding indicates that … a product from guaiacol, it differs from guaiacol in that it lacks …
Number of citations: 125 pubs.acs.org
RS Koduri, M Tien - Journal of Biological Chemistry, 1995 - ASBMB
We have investigated the lignin peroxidase-catalyzed oxidation of guaiacol and the role of veratryl alcohol in this reaction by steady-state and pre-steady-state methods. Pre-steady-…
Number of citations: 146 www.jbc.org
RL Crawford, PP Olson - Applied and Environmental Microbiology, 1978 - Am Soc Microbiol
… of Streptomyces are shown to convert vanillate to guaiacol (o-methoxyphenol) and CO2 by … able to convert vanillate to guaiacol. Conversion of vanillate to guaiacol by the microfloras of …
Number of citations: 100 journals.asm.org
NB Van, D Laurenti, P Delichère, C Geantet - Applied Catalysis B …, 2011 - cheric.org
… with CoMoS catalysts has been investigated in guaiacol HDO reaction. Zirconia and titania … as support gave very efficient conversion of guaiacol into deoxygenated hydrocarbons with a …
Number of citations: 465 www.cheric.org

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